1-(Bicyclo[2.2.2]octan-2-yl)ethanol
Overview
Description
1-(Bicyclo[222]octan-2-yl)ethanol is an organic compound characterized by a bicyclic structure with an ethanol group attached to the second carbon of the bicyclo[222]octane ring system
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.2]octan-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of 1-(Bicyclo[2.2.2]octan-2-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Bicyclo[2.2.2]octan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(Bicyclo[2.2.2]octan-2-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield different derivatives depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane ring system, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-(Bicyclo[2.2.2]octan-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.2]octan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
1-(Bicyclo[2.2.2]octan-2-yl)ethanol can be compared with other similar compounds such as:
1-(Bicyclo[2.2.2]octan-2-yl)ethanone: This compound differs by having a ketone group instead of an alcohol group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Although structurally different, DABCO shares the bicyclic framework and is used as a catalyst in organic synthesis.
The uniqueness of this compound lies in its specific functional group and its versatile applications in various fields of research.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPDVMSRHJRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62028-28-8 | |
Record name | 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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